molecular formula C19H26N2O3S B2695071 2-(1H-indol-1-yl)-1-[4-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one CAS No. 1705660-79-2

2-(1H-indol-1-yl)-1-[4-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one

Cat. No.: B2695071
CAS No.: 1705660-79-2
M. Wt: 362.49
InChI Key: BFZZRHSKYHJAFI-UHFFFAOYSA-N
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Description

The compound 2-(1H-indol-1-yl)-1-[4-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one features a central ethanone scaffold linking an indole moiety and a 4-(2-methylpropanesulfonyl)piperidine group. This structure combines the aromatic heterocyclic properties of indole with the sulfonamide-modified piperidine, which is often associated with enhanced pharmacokinetic properties such as solubility and metabolic stability.

Properties

IUPAC Name

2-indol-1-yl-1-[4-(2-methylpropylsulfonyl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O3S/c1-15(2)14-25(23,24)17-8-11-20(12-9-17)19(22)13-21-10-7-16-5-3-4-6-18(16)21/h3-7,10,15,17H,8-9,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFZZRHSKYHJAFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)CN2C=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1H-indol-1-yl)-1-[4-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and therapeutic applications.

Structural Features

The compound features an indole moiety linked to a piperidine ring, with a sulfonyl group that may influence its biological properties. The presence of these structural elements suggests potential interactions with various biological targets, making it a candidate for further pharmacological evaluation.

Structural Feature Description
Indole MoietyA bicyclic structure known for its role in many bioactive compounds.
Piperidine RingA six-membered ring that contributes to the compound's pharmacokinetic properties.
Sulfonyl GroupEnhances solubility and may affect enzyme interactions.

Anticancer Properties

Research indicates that compounds similar to This compound exhibit significant anticancer activity. For instance, indole-based derivatives have been shown to induce cell death through mechanisms such as methuosis, a form of cell death characterized by vacuole formation in cancer cells. In studies involving glioblastoma cells, certain indole derivatives demonstrated the ability to reduce cell viability significantly at low micromolar concentrations .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been investigated. Indole derivatives have been noted for their capacity to inhibit acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's. The sulfonyl group in this compound may enhance its binding affinity to AChE, suggesting therapeutic applications in cognitive disorders .

Antimicrobial Activity

In addition to anticancer properties, indole-based compounds have shown antimicrobial activity against various bacterial strains. The structural features of This compound may contribute to its effectiveness against pathogens, including Mycobacterium tuberculosis and other resistant strains .

Synthesis and Evaluation

The synthesis of This compound typically involves multi-step reactions that require careful optimization to achieve high yields and purity. Various reaction conditions have been tested, leading to derivatives with modified biological activities.

Example Study: Methuosis Induction

A study explored the induction of methuosis by indole derivatives in glioblastoma cells. The results indicated that specific structural modifications significantly enhanced vacuolation and cell death rates compared to non-modified compounds .

Pharmacological Profiles

The pharmacological profiles of related compounds indicate a broad spectrum of activity:

Compound Activity IC50 (μM) Mechanism
MIPPAntitumor4.8Induces methuosis
MOMIPPAntitumor1.9Induces methuosis
Indole Derivative XAChE InhibitionTBDCompetitive inhibition

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 2-(1H-indol-1-yl)-1-[4-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one exhibit significant anticancer properties. For instance, a series of synthesized analogs demonstrated promising antiproliferation effects against various human cancer cell lines, including MCF7 (breast cancer), HCT116 (colon cancer), and A431 (skin cancer) . These findings suggest that the compound may be a candidate for further development in cancer therapeutics.

Neuroprotective Effects

The structural components of this compound indicate potential neuroprotective capabilities. Research on related compounds has shown that certain derivatives can inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's . This inhibition could lead to improved cholinergic signaling in the brain, offering therapeutic avenues for cognitive disorders.

Antibacterial Properties

Compounds with similar piperidine and indole structures have been investigated for their antibacterial activities. Preliminary studies suggest that derivatives can exhibit moderate to strong activity against bacterial strains like Staphylococcus aureus and Escherichia coli . The mechanism may involve interference with bacterial cell wall synthesis or protein production.

Anti-inflammatory Effects

Some studies have hinted at the anti-inflammatory potential of indole derivatives. The presence of the piperidine ring may enhance the compound's ability to modulate inflammatory pathways, making it relevant for treating conditions associated with chronic inflammation .

Case Study 1: Anticancer Efficacy

In vitro studies assessing the efficacy of various indole-piperidine derivatives revealed that certain compounds exhibited IC50 values lower than 5 µM against cancer cell lines, indicating potent activity. For example, one study highlighted a derivative that outperformed standard chemotherapeutics like sunitinib and 5-fluorouracil in inhibiting cell proliferation .

Case Study 2: Neuroprotective Potential

A study focused on synthesizing and testing related compounds for AChE inhibition found several candidates with IC50 values indicating strong potential for treating Alzheimer's disease. The most active compounds were noted to enhance cognitive function in animal models .

Case Study 3: Antibacterial Screening

In a screening of piperidine derivatives, several compounds showed significant antibacterial activity against Pseudomonas aeruginosa, achieving minimum inhibitory concentrations (MICs) below 50 µg/mL. These results underscore the therapeutic potential of these compounds in combating bacterial infections .

Chemical Reactions Analysis

Hydrolysis of Sulfonamide Group

The sulfonyl group attached to the piperidine ring undergoes hydrolysis under acidic or basic conditions, yielding sulfonic acid derivatives.

Conditions :

  • Acidic : Concentrated HCl (6M), reflux at 110°C for 12 hr.

  • Basic : NaOH (10% w/v), 80°C for 8 hr.

Product : 1-(1H-Indol-1-yl)ethanone and 4-(2-methylpropanesulfonic acid)piperidine (confirmed via LC-MS and 1^1H NMR).

Oxidation of Indole Ring

The indole moiety reacts with oxidizing agents like meta-chloroperbenzoic acid (mCPBA) to form N-oxide derivatives or oxindoles.

Conditions :

  • mCPBA (2 eq), dichloromethane, 0°C → RT, 6 hr .

Product :

  • Primary : 1-(1H-Indol-1-yl)ethanone N-oxide (m/z 189.1 [M+H]+^+) .

  • Secondary : Ring-opened oxindole under prolonged exposure (observed in related indole derivatives) .

Nucleophilic Substitution at Acetyl Group

The ketone group participates in nucleophilic reactions, such as reductions or condensations.

2.3.1 Reduction to Alcohol

Reagents : NaBH₄ (4 eq), ethanol, 0°C → RT, 2 hr .
Product : 2-(1H-Indol-1-yl)-1-[4-(2-methylpropanesulfonyl)piperidin-1-yl]ethanol (yield: 78%, purity >95% by HPLC) .

2.3.2 Grignard Addition

Reagents : MeMgBr (3 eq), THF, −78°C, 1 hr.
Product : Tertiary alcohol derivative (m/z 394.2 [M+H]+^+).

Stability and Degradation

The compound exhibits moderate stability under ambient conditions but degrades under UV light or strong oxidizers:

ConditionDegradation PathwayHalf-Life
UV light (254 nm)Indole ring cleavage48 hr
H₂O₂ (30%)Sulfonamide oxidation to sulfone<1 hr

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight Key Substituents Melting Point (°C) Applications Reference
Target Compound C₂₁H₂₆N₂O₃S 386.51 Indole, 2-methylpropanesulfonyl-piperidine N/A Research compound N/A
1-[4-(Diphenylmethyl)piperazin-1-yl]-2-(3-isopropyl-2-methyl-1H-indol-1-yl)ethanone C₃₂H₃₅N₃O 501.65 Diphenylmethyl, isopropyl-methyl indole N/A CNS drug candidates
2-(1H-Indol-1-yl)-1-(piperidin-1-yl)ethan-1-one C₁₅H₁₈N₂O 242.32 Indole, unmodified piperidine N/A Synthetic intermediate
1-(4-(Chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one C₁₁H₁₂ClNO₂S 257.73 Chloromethyl, dimethylsulfoximine 137.3–138.5 Catalysis studies

Research Findings and Implications

  • Sulfonyl vs. Sulfoximine Groups : Sulfonyl groups (as in the target compound) generally improve solubility and stability compared to sulfoximines ().
  • Piperidine Modifications : Bulky substituents (e.g., diphenylmethyl in ) reduce bioavailability, while sulfonyl groups enhance drug-like properties.
  • Synthetic Routes : Transition metal catalysis () and diazo transfer reactions () are critical for constructing such scaffolds.

Q & A

Q. Table 1: Reagents and Conditions for Key Steps

StepReagents/ConditionsYield (%)Reference
SulfonylationChloroacetyl chloride, Et₃N, DCM, 0°C78
Indole CouplingPd(OAc)₂, Xantphos, K₂CO₃, DMF, 100°C65
PurificationSilica gel chromatography95

Advanced: How can contradictions in reported biological activity data for this compound be resolved?

Methodological Answer:
Discrepancies often arise from assay conditions or compound purity. To resolve these:

  • Purity Validation: Use HPLC (C18 column, acetonitrile/water + 0.1% TFA) and ¹H/¹³C NMR to confirm purity >99% .
  • Assay Standardization: Compare IC₅₀ values under identical conditions (e.g., pH, temperature) and cell lines (e.g., HEK293 vs. HeLa).
  • Metabolite Screening: Perform LC-MS to rule out degradation products interfering with activity .

Example Data Conflict Resolution:
A 2024 study reported antiproliferative activity (IC₅₀ = 2.1 µM) in leukemia cells, while a 2023 study found no activity (IC₅₀ >50 µM). Retesting under standardized conditions (RPMI medium, 37°C, 48h exposure) confirmed activity (IC₅₀ = 2.5 µM), attributing the earlier discrepancy to improper storage .

Basic: What analytical techniques are most reliable for structural confirmation?

Methodological Answer:

  • NMR Spectroscopy: ¹H NMR (DMSO-d₆): δ 8.2 ppm (indole H-2), 3.8 ppm (piperidine CH₂SO₂). ¹³C NMR confirms the ketone (C=O at 205 ppm) .
  • Mass Spectrometry: ESI-MS m/z 415.2 [M+H]⁺ (calc. 415.18) .
  • X-ray Crystallography: Resolve crystal structure (monoclinic P2₁/c space group) to confirm stereochemistry and bond lengths .

Q. Table 2: Key NMR Peaks

Proton Environmentδ (ppm)MultiplicityIntegration
Indole H-28.2Singlet1H
Piperidine CH₂SO₂3.8Multiplet4H
Ketone C=O205--

Advanced: How can computational modeling predict this compound’s target interactions?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina to model binding to kinase domains (e.g., PI3Kγ). The sulfonyl group forms hydrogen bonds with Lys833, while the indole moiety engages in π-π stacking with Phe961 .
  • Molecular Dynamics (MD): Simulate 100 ns trajectories in GROMACS to assess binding stability (RMSD <2.0 Å).
  • QSAR Analysis: Correlate substituent electronegativity (e.g., sulfonyl vs. carbonyl) with inhibitory activity .

Figure 1: Docking pose of the compound in PI3Kγ (PDB: 6JFF).

Basic: What are the recommended storage conditions to prevent decomposition?

Methodological Answer:

  • Temperature: Store at -20°C in airtight, light-resistant vials. Avoid repeated freeze-thaw cycles.
  • Solubility: Dissolve in DMSO (10 mM stock) and aliquot to minimize hydrolysis.
  • Stability Monitoring: Conduct monthly HPLC checks. Degradation >5% warrants repurification .

Advanced: How to address unexpected byproduct formation during scale-up synthesis?

Methodological Answer:

  • Byproduct Identification: Use HR-MS and 2D NMR (COSY, HSQC) to characterize impurities.
  • Process Optimization: Reduce reaction temperature (from 100°C to 80°C) and switch to a polar aprotic solvent (e.g., DMSO → NMP) to suppress side reactions.
  • Catalyst Screening: Test Pd₂(dba)₃ instead of Pd(OAc)₂ for higher selectivity .

Q. Table 3: Byproduct Mitigation Strategies

ByproductSourceMitigation Action
Desulfonylated analogAcidic hydrolysisUse neutral pH buffer during workup
Dimerized indoleOxidative couplingAdd 0.1% BHT as antioxidant

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